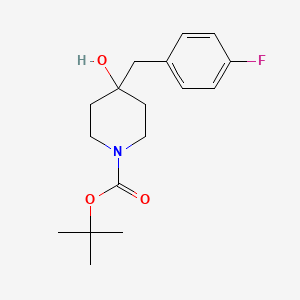

Tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate

Descripción

tert-Butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a 4-fluorobenzyl substituent, and a hydroxyl group at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and positron emission tomography (PET) tracers . Its structural complexity arises from the juxtaposition of electron-withdrawing (fluorine) and polar (hydroxyl) groups, which influence reactivity, solubility, and biological interactions.

Propiedades

Fórmula molecular |

C17H24FNO3 |

|---|---|

Peso molecular |

309.4 g/mol |

Nombre IUPAC |

tert-butyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C17H24FNO3/c1-16(2,3)22-15(20)19-10-8-17(21,9-11-19)12-13-4-6-14(18)7-5-13/h4-7,21H,8-12H2,1-3H3 |

Clave InChI |

ORBOKTYSQPCOEM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-fluorobenzyl chloride with tert-butyl 4-hydroxypiperidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in the removal of the hydroxyl group to form a hydrocarbon.

Aplicaciones Científicas De Investigación

Tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to certain biological molecules.

Medicine: It may be investigated for its potential therapeutic effects or as a lead compound in drug development.

Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Substituent Variations and Electronic Effects

Key analogs and their structural distinctions are summarized below:

Structural Insights :

- Fluorine Positioning: The 4-fluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 4-methylpentyl in ). Unlike 4-fluorophenyl derivatives (e.g., ), the benzyl spacer increases conformational flexibility.

- Hydroxyl Group: The 4-hydroxyl group introduces hydrogen-bonding capacity, improving aqueous solubility relative to non-hydroxylated analogs (e.g., ). This group also serves as a reactive site for further functionalization, as seen in cyanation reactions for PET tracers .

Spectroscopic and Physicochemical Data

While direct data for the target compound is unavailable, insights can be extrapolated from analogs:

- ¹H NMR :

- HRMS: Expected [M+Na]⁺ at m/z 345.34 (C₁₈H₂₄FNO₃Na⁺).

- Purity : High-performance liquid chromatography (HPLC) purity ≥95%, comparable to analogs like .

Actividad Biológica

Tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the compound's synthesis, structural characteristics, and biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.35 g/mol. The compound features a piperidine ring that is substituted with a tert-butyl ester and a fluorobenzyl group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂FNO₃ |

| Molecular Weight | 295.35 g/mol |

| CAS Number | 553631-05-3 |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of substituted piperidine derivatives with appropriate carboxylic acid derivatives under optimized conditions to achieve high yield and purity. The reaction conditions, such as temperature and reaction time, are critical for the successful synthesis of this compound .

Research indicates that compounds similar to this compound can interact with various biological targets, including neurotransmitter receptors and enzymes. The structural features of this compound suggest potential affinity for opioid receptors and other neuropharmacological targets, which could lead to therapeutic applications in treating psychiatric disorders or pain management .

Pharmacological Studies

Several studies have investigated the biological activity of piperidine derivatives, demonstrating their ability to modulate neurotransmitter pathways:

- Neurotransmitter Modulation : Studies suggest that compounds with similar structures can influence dopamine and serotonin receptor activity, potentially leading to effects on mood and cognition.

- Analgesic Properties : Some derivatives have shown promise in preclinical models for their analgesic effects, suggesting potential applications in pain relief therapies.

Case Studies

- Study on Neuroleptic Activity : A study explored the neuroleptic properties of related compounds, indicating that modifications to the piperidine ring can enhance binding affinity to dopamine receptors. This suggests that this compound may exhibit similar properties .

- Opioid Receptor Binding Affinity : Another research project assessed the binding affinity of various piperidine derivatives to opioid receptors. Findings indicated that structural modifications could significantly alter receptor interaction profiles, hinting at the therapeutic potential of this compound in pain management .

Q & A

What are the optimal synthetic routes for tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis of this compound typically involves functionalizing the piperidine ring with fluorobenzyl and hydroxyl groups. A common approach is to start with tert-butyl piperidone derivatives, followed by Grignard or organometallic reactions to introduce the 4-fluorobenzyl moiety. For example, the reaction of 4-fluorobenzylmagnesium bromide with N-Boc-4-piperidone under anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C) can yield the intermediate, which is then hydroxylated . Optimization includes:

- Solvent choice : THF or diethyl ether for Grignard reactions.

- Temperature control : To minimize side reactions (e.g., over-addition).

- Purification : Silica gel chromatography or recrystallization to isolate the product .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

Key characterization techniques include:

- NMR spectroscopy : H and C NMR to confirm the piperidine backbone, fluorobenzyl substituent, and tert-butyl group. The fluorine atom’s electron-withdrawing effect splits aromatic proton signals (e.g., doublets at ~7.2–7.4 ppm for 4-fluorobenzyl) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHFNO, [M+H] = 308.17) .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .

How do steric and electronic effects of the 4-fluorobenzyl substituent influence the reactivity and stability of this compound in nucleophilic substitution reactions?

Advanced Research Question

The 4-fluorobenzyl group introduces both steric bulk and electronic modulation:

- Steric effects : The benzyl group hinders axial attack on the piperidine ring, favoring equatorial substitution.

- Electronic effects : Fluorine’s electronegativity polarizes the benzyl ring, activating it for electrophilic substitutions while stabilizing intermediates via resonance. For example, in SN2 reactions, the fluorobenzyl group may slow kinetics due to increased steric hindrance but improve selectivity for specific regioisomers .

Methodological tip : Compare reaction outcomes with non-fluorinated analogs to isolate electronic contributions .

What strategies can resolve discrepancies in crystallographic data obtained for this compound when using different refinement software?

Advanced Research Question

Discrepancies in crystallographic refinement (e.g., bond length/angle variations) may arise from differences in software algorithms (e.g., SHELXL vs. Olex2). Strategies include:

- Cross-validation : Refine the same dataset with multiple programs (e.g., SHELXL for small-molecule precision, Phenix for macromolecular compatibility) .

- Twinned data handling : Use SHELXD for initial structure solution and SHELXL for refinement to address twinning .

- Data quality : Ensure high-resolution (<1.0 Å) datasets to reduce model bias .

How can computational modeling predict the biological target interactions of this compound, and what validation experiments are necessary?

Advanced Research Question

Computational approaches include:

- Docking studies : Use AutoDock Vina or Schrödinger to predict binding to enzymes (e.g., kinases) or receptors. The fluorobenzyl group’s hydrophobic and dipole interactions are critical .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100+ ns to assess binding modes .

Validation : - In vitro assays : Measure IC values against target proteins.

- SAR studies : Modify the fluorobenzyl or hydroxyl groups to correlate computational predictions with experimental activity .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Advanced Research Question

Challenges include:

- Chiral center stability : The hydroxyl group may racemize under high-temperature or acidic conditions. Use chiral catalysts (e.g., BINOL-derived ligands) during synthesis .

- Purification scalability : Replace column chromatography with crystallization by optimizing solvent polarity (e.g., ethyl acetate/hexane mixtures) .

- Process monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and enantiomeric excess (ee) .

How does the hydroxyl group’s position on the piperidine ring affect hydrogen-bonding interactions in crystal packing?

Advanced Research Question

The equatorial 4-hydroxyl group participates in intermolecular hydrogen bonds with carboxylate oxygens or solvent molecules, stabilizing specific crystal lattices. X-ray diffraction studies of analogs (e.g., tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate) show that hydroxyl orientation dictates packing motifs (e.g., layered vs. helical structures) . Methodological note : Compare Cambridge Structural Database (CSD) entries of similar compounds to identify trends .

What are the implications of conflicting bioactivity data reported for fluorinated piperidine derivatives, and how can researchers address them?

Advanced Research Question

Contradictions in bioactivity (e.g., varying IC values across studies) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.